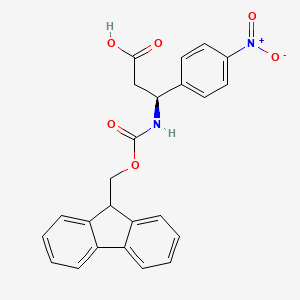

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid

Descripción general

Descripción

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de péptidos en fase sólida (SPPS)

El grupo Fmoc se utiliza ampliamente en SPPS, que es un método para la síntesis química de péptidos. Esta técnica implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento mientras se ancla a un soporte sólido. El grupo Fmoc sirve como un grupo protector temporal para el grupo amino durante el proceso de síntesis, permitiendo la formación selectiva de enlaces peptídicos sin reacciones secundarias no deseadas .

Síntesis de péptidos complejos

Debido a sus propiedades lábiles a la base, el grupo Fmoc permite la síntesis de péptidos complejos con alta eficiencia. Es particularmente valioso en la síntesis de péptidos grandes y estructuralmente complejos, que a menudo son difíciles de producir mediante otros métodos .

Química verde

El grupo Fmoc es adaptable para procesos de síntesis de péptidos más respetuosos con el medio ambiente. Su uso contribuye al desarrollo de prácticas de química verde al reducir la generación de residuos peligrosos en la síntesis de péptidos .

Monitorización espectrofotométrica

El grupo fluorenilo de Fmoc tiene una fuerte absorción en la región ultravioleta, que se utiliza para monitorizar las reacciones de acoplamiento y desprotección durante la síntesis de péptidos. Esta característica permite un control preciso sobre el proceso de síntesis .

Actividad Biológica

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid, often referred to as Fmoc-Nitrophenylalanine, is a chiral compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and a nitrophenyl moiety, enhances its utility in various biological applications, particularly in peptide synthesis and drug development.

- Molecular Formula : C₁₉H₁₈N₂O₄

- Molecular Weight : 342.36 g/mol

- CAS Number : 507472-15-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The Fmoc group serves as a protective moiety that allows selective reactions at other functional sites, facilitating the compound's integration into peptides and proteins. The nitrophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding affinity and specificity towards biological targets.

Biological Applications

- Peptide Synthesis : The compound is extensively used as an intermediate in the synthesis of peptides. The Fmoc group allows for easy deprotection under mild conditions, making it ideal for solid-phase peptide synthesis (SPPS).

- Drug Development : Its structural features make it a valuable building block for designing novel pharmaceuticals targeting various pathways, including cancer and infectious diseases.

- Biomaterials : Research indicates potential applications in creating biomaterials due to its biocompatibility and ability to form hydrogels.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the use of Fmoc-Nitrophenylalanine derivatives in developing new anticancer agents. The derivatives exhibited significant cytotoxicity against several cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

Research highlighted in Biochemistry focused on the inhibition of specific proteases using Fmoc-Nitrophenylalanine-based compounds. The study showed that these compounds could effectively inhibit enzyme activity through competitive binding mechanisms, suggesting their utility in designing enzyme inhibitors .

Biological Activity Table

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)13-22(15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIITDVCGARGIW-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427491 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-25-4 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.